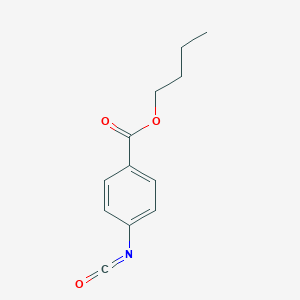

Butyl 4-isocyanatobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds such as "4-Vinylbenzoyl azide" demonstrates methodologies that could be adapted for synthesizing compounds like "Butyl 4-isocyanatobenzoate". For instance, 4-Vinylbenzoyl azide was synthesized from p-vinylbenzoic acid, demonstrating a process that involves the transformation of functional groups to achieve desired isocyanato groups through thermal rearrangements and polymerization processes (Klinger, Chang, & Théato, 2007).

Molecular Structure Analysis

The molecular structure of compounds structurally related to "Butyl 4-isocyanatobenzoate" can be quite complex. For example, the X-ray crystal structure determination of tri-n-butyltin 2,6-difluorobenzoate revealed a unique macrocyclic tetramer structure, showcasing the potential complexity of structurally related compounds (Gielen et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving isocyanate groups, such as those in "Butyl 4-isocyanatobenzoate", include the Curtius rearrangement, where acyl azide groups are transformed into isocyanato groups. These reactions can proceed quantitatively under specific conditions, showcasing the reactivity of the isocyanato functional group (Klinger, Chang, & Théato, 2007).

Physical Properties Analysis

The physical properties of compounds similar to "Butyl 4-isocyanatobenzoate" are influenced by their molecular structure. For instance, the molecular structure analysis of 3,4-Di-t-butylbenzoic acid, a compound with structural similarities, offers insights into the potential physical properties of "Butyl 4-isocyanatobenzoate", such as melting points and solubility characteristics (Hambley, Sternhell, & Tansey, 1990).

Chemical Properties Analysis

The chemical properties of "Butyl 4-isocyanatobenzoate" can be inferred from studies on similar compounds. For example, the study on tert-Butyl peroxybenzoate-mediated isocyanobiaryl insertion showcases the reactivity of the isocyanate group in forming new C-C bonds via C(sp3)-H/C(sp2)-H bond functionalization, illustrating the types of chemical transformations that "Butyl 4-isocyanatobenzoate" might undergo (Cao et al., 2014).

Wissenschaftliche Forschungsanwendungen

1. Biological and Environmental Interactions

Research suggests that butyl 4-isocyanatobenzoate derivatives, such as butyl paraben, interact with biological systems and the environment in various ways. Studies indicate that butyl paraben can adversely affect the male reproductive system in mice, suggesting a potential for endocrine disruption. Moreover, these compounds are known to exert a weak estrogenic activity in estrogen receptor assays in vitro and in uterotrophic assays in vivo (Oishi, 2002). Additionally, butyl paraben and its derivatives show hepatotoxicity and dermal toxicity in vitro models, with butyl paraben causing concentration-dependent decreases in cell viability (Kizhedath, Wilkinson, & Glassey, 2019).

2. Metabolic Pathways and Degradation

Investigations into the metabolism of parabens, including butyl 4-isocyanatobenzoate derivatives, highlight the role of hepatic esterases and UDP-glucuronosyltransferases in humans. These enzymes are involved in the hydrolysis and glucuronidation of parabens, suggesting that these compounds do not accumulate in human tissue, pointing to their metabolic pathways and degradation mechanisms (Abbas et al., 2010).

3. Analytical Detection and Quantification

A high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method has been developed for the quantification of butyl 4-isocyanatobenzoate derivatives in food. The method provides insights into the occurrence and concentration of these compounds in food products, aiding in understanding their distribution and potential exposure (Cao et al., 2013).

4. Chemical Synthesis and Applications

Studies focus on the synthesis of chiral Ag(I) and Pt(II) complexes of ditopic N-heterocyclic carbenes derived from butyl and isopropyl derivatives of butyl 4-isocyanatobenzoate. These complexes are characterized for their structural and spectroscopic properties, contributing to the field of coordination chemistry and potential applications in catalysis and materials science (Marshall et al., 2012).

Eigenschaften

IUPAC Name |

butyl 4-isocyanatobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-3-8-16-12(15)10-4-6-11(7-5-10)13-9-14/h4-7H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCGQSQNUXNTNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399440 |

Source

|

| Record name | Butyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 4-isocyanatobenzoate | |

CAS RN |

102561-47-7 |

Source

|

| Record name | Butyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-isocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)